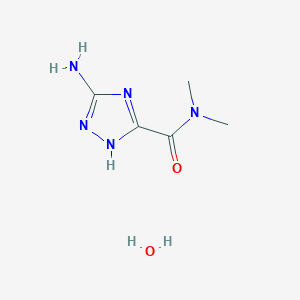
3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate
Overview
Description
“3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate” is a compound with the CAS Number: 1609403-70-4 . It has a molecular weight of 173.17 . It’s a solid substance stored at room temperature .
Synthesis Analysis
The synthesis of triazole derivatives, including “3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate”, involves accommodating a broad range of substituents (electrophiles and nucleophiles) around the core structures . This paves the way for the construction of diverse novel bioactive molecules . A method has been reported for the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C5H9N5O.H2O/c1-10(2)4(11)3-7-5(6)9-8-3;/h1-2H3,(H3,6,7,8,9);1H2 . This indicates the presence of a 1,2,4-triazole ring in the structure, substituted with an amino group and a carboxamide group.
Physical And Chemical Properties Analysis
This compound is a solid substance stored at room temperature . It has a molecular weight of 173.17 .
Scientific Research Applications
Synthesis of 1,2,4-Triazole-Containing Scaffolds
This compound is used in the synthesis of 1,2,4-triazole-containing scaffolds . These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Inhibitor of Mitochondrial and Chloroplast Function
3-Amino-1,2,4-triazole is an inhibitor of mitochondrial and chloroplast function . This makes it useful in research studies investigating the role of these organelles in various biological processes .
Histidine Biosynthesis Inhibitor
It has been used as a histidine biosynthesis inhibitor . This makes it a useful tool in genetic and biochemical research, particularly in studies investigating the role of histidine in various biological processes .
Cotton Defoliant
Commercial grade 3-amino-1,2,4-triazole is used as a cotton defoliant . This application is particularly relevant in the agricultural industry .
Preservation of Midgut Sample from Honey Bee
It has been used for the preservation of midgut samples from honey bees . This is particularly useful in research studies investigating the biology and health of honey bees .
Determination of Tryptophan in Proteins
It has been used for the determination of tryptophan in proteins . This makes it a valuable tool in biochemical research, particularly in studies investigating the role of tryptophan in protein structure and function .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that triazole derivatives have been found to interact with various biological targets, such as β-tubulin .
Mode of Action
Triazole compounds are known to interact with their targets via hydrogen bonding
Biochemical Pathways
Given the structural similarity to other triazole compounds, it may be involved in pathways related to cell division and growth, given the interaction of some triazoles with β-tubulin .
Pharmacokinetics
It’s known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
Some triazole compounds have been found to inhibit dna synthesis , which could potentially lead to effects on cell growth and division.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets. For instance, the compound has a pH of 6.4 - 7.4 in water at 20°C , which could influence its stability and interactions in the body.
properties
IUPAC Name |
3-amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O.H2O/c1-10(2)4(11)3-7-5(6)9-8-3;/h1-2H3,(H3,6,7,8,9);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBHDRHJOBZMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=NN1)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate | |
CAS RN |
1609403-70-4 | |
| Record name | 1H-1,2,4-Triazole-3-carboxamide, 5-amino-N,N-dimethyl-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(3,4-Dihydro-2H-chromene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1652737.png)
![3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide](/img/structure/B1652738.png)
![2,6-Bis(oxiran-2-ylmethyl)-1,5-diphenyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione](/img/structure/B1652740.png)

![1-{2-[(4-Methoxyphenyl)amino]benzoyl}pyrrolidin-3-amine](/img/structure/B1652746.png)
![2,2-Dimethyl-4-[(3-propoxyphenyl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B1652748.png)

![2-[2-(2-Ethyl-1,3-thiazol-5-YL)-3-methyl-4-oxo-2H-quinazolin-1-YL]-N-methylacetamide](/img/structure/B1652750.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B1652751.png)
![2-[2-(Azepan-1-yl)ethyl]-1-phenylguanidine;hydroiodide](/img/structure/B1652753.png)
![3-[2,6-Di(propan-2-yl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione](/img/structure/B1652756.png)

![Methyl 2-cyclopropyl-2-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]propanoate](/img/structure/B1652758.png)
![2-(4-Fluorophenyl)-N-methyl-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methyl]ethanamine](/img/structure/B1652759.png)